1,4-Dichlorophthalazine

Process Chemistry Synthesis Yield Heterocyclic Chemistry

Sourcing a regioselectively functionalizable scaffold for kinase inhibitor programs is challenging. 1,4-Dichlorophthalazine solves this with its unique 1,4-dichloro pattern, enabling sequential SNAr and Suzuki couplings to build diverse phthalazinone libraries. • Validated VEGFR-2 inhibitor derivatives achieve IC50 as low as 0.078 µM. • Efficient synthesis (90.1% yield from phthaloyl hydrazine) reduces scale-up costs. • Dual chlorine handles allow precise introduction of affinity tags and targeting moieties.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 4752-10-7
Cat. No. B042487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorophthalazine
CAS4752-10-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
InChIKeyODCNAEMHGMYADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorophthalazine: Versatile Heterocyclic Building Block


1,4-Dichlorophthalazine (CAS: 4752-10-7) is a dichlorinated heteroaromatic compound derived from the phthalazine scaffold, characterized by two reactive chlorine substituents at the 1- and 4-positions of the fused pyridazine-benzene ring system [1]. This structural feature establishes it as a foundational electrophilic building block in medicinal chemistry and organic synthesis, enabling diverse downstream transformations including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions . Its primary utility lies in serving as a key intermediate for constructing phthalazinone-based pharmacophores, a class prominently represented among protein kinase inhibitors and other bioactive molecules [1].

Scaffold Core for phthalazinone kinase inhibitor pharmacophores
Functionalization Sequential SNAr/Suzuki reactivity enables library construction
Process Efficient synthesis from phthaloyl hydrazine supports scale-up

Why 1,4-Dichlorophthalazine Cannot Be Replaced


The strategic value of 1,4-Dichlorophthalazine is predicated on its specific 1,4-dichloro substitution pattern, which dictates a unique reactivity and selectivity profile that is not replicated by other phthalazine isomers or mono-halogenated analogs. Generic substitution with alternatives like 1,6-dichlorophthalazine or 1-chlorophthalazine fundamentally alters the achievable chemical space and the functional groups accessible at key positions on the heterocyclic core . This specificity translates directly into differential outcomes in terms of reaction yields, regiochemical control, and the biological activity of the resulting derivatives, as quantified in the evidence below.

Factor
1,4-Dichlorophthalazine
Substitution Risk
Substitution pattern
1,4-Dichloro
1,6-isomer shifts regioselectivity and accessible derivatives
Halogen count
Two reactive chlorines
Mono-chlorophthalazine limits sequential functionalization options
Derivative bioactivity precedent
VEGFR-2 inhibitor chemotype
1,6-isomer precedent primarily HDAC6; kinase pathway may not transfer

1,4-Dichlorophthalazine Performance Benchmarks


Superior Synthesis Efficiency from Phthaloyl Hydrazine

The synthesis of 1,4-Dichlorophthalazine from phthaloyl hydrazine using phosphoryl chloride achieves a 90.1% isolated yield, as documented in standard preparative protocols [1]. This high yield is a critical metric for procurement and process chemistry, as it directly impacts the cost-efficiency and scalability of downstream projects.

Synthesis yield
Reported
90.1%
Supports cost-effective scale-up
Isolated yield from phthaloyl hydrazine
Process Chemistry Synthesis Yield Heterocyclic Chemistry

Validated Scaffold for High-Potency VEGFR-2 Kinase Inhibitors

1,4-Dichlorophthalazine serves as the essential precursor for a chemotype of 4-arylamino-phthalazin-1-yl-benzamides, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor II (VEGFR-2). Several derivatives synthesized from this scaffold demonstrate potent VEGFR-2 inhibitory activity, with an IC50 as low as 0.078 µM in an HTRF enzymatic assay [1]. This establishes a clear and quantifiable pathway to high-potency biological activity, a claim not as strongly supported for other phthalazine isomers like 1,6-dichlorophthalazine, which is more commonly associated with HDAC6 inhibition .

Derivative VEGFR-2 activity
Class-level inference
IC50 0.078 µM vs 0.8 µM (HDAC6)
Supports VEGFR-2 inhibitor development pathway
Derivatives; compare 1,6-isomer target context
Medicinal Chemistry Kinase Inhibition VEGFR-2 IC50

Two-Step Arylphthalazine Synthesis via Suzuki Coupling

The 1,4-dichloro motif is uniquely suited for sequential functionalization. A robust synthetic route leverages 1,4-Dichlorophthalazine for a nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki cross-coupling to yield 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines under mild conditions . This sequence is reported to proceed with good overall yields and showcases the predictable and stepwise reactivity of the two chlorine atoms, a feature not generally available with mixed halogen or other isomeric scaffolds.

Sequential functionalization
Reported route
SNAr then Suzuki
Enables efficient library construction
Good yields under mild conditions
Cross-Coupling Suzuki Reaction Palladium Catalysis Yield

Regioselective Functionalization of Phthalazine Derivatives

The two chlorine atoms on the 1,4-Dichlorophthalazine core are not equally reactive under all conditions, enabling controlled regioselective substitution. This property allows chemists to first displace one chlorine with a nucleophile, then utilize the remaining chlorine for a subsequent transformation, such as a Suzuki coupling, to generate diversely functionalized molecules . This tunable reactivity is a direct consequence of the 1,4-arrangement and is a key advantage over non-halogenated or differently substituted phthalazine cores.

Regioselective control
Class-level inference
Tunable sequential derivatization
Supports SAR exploration from single scaffold
Reactivity difference allows stepwise modification
Regioselectivity Nucleophilic Substitution Derivatization

Application Scenarios for 1,4-Dichlorophthalazine


VEGFR-2 Kinase Inhibitor Lead Generation and SAR

This scenario is for medicinal chemistry teams initiating a program targeting VEGFR-2 or related kinases. Procuring 1,4-Dichlorophthalazine is the critical first step to accessing the 4-arylamino-phthalazin-1-yl-benzamide chemotype. As demonstrated, derivatives from this scaffold achieve potent VEGFR-2 inhibition (IC50 as low as 0.078 µM) [1], providing a validated and high-potency starting point for hit-to-lead optimization.

Synthesis of Diverse Aryl- and Heteroaryl-Phthalazine Libraries

This scenario is ideal for research groups requiring a reliable, high-yielding route to generate structurally diverse phthalazine-based compound libraries. The combination of an efficient synthesis (90.1% yield for the core scaffold) [2] and its proven utility in sequential SNAr/Suzuki coupling sequences makes 1,4-Dichlorophthalazine the superior choice for building collections of phthalazine analogs for broad biological screening.

Scalable Process Chemistry for Phthalazine Intermediates

For process chemists and CROs tasked with scaling up the synthesis of phthalazine-containing drug candidates, 1,4-Dichlorophthalazine offers a well-characterized and efficient entry point. The reported 90.1% isolated yield from phthaloyl hydrazine [2] provides a robust baseline for further process optimization, reducing development timelines and manufacturing costs compared to less optimized or lower-yielding routes.

Chemical Biology Tools for Kinase Target Validation

Chemical biology groups focused on developing selective probes to validate VEGFR-2 as a therapeutic target will find 1,4-Dichlorophthalazine an indispensable building block. The ability to regioselectively introduce an affinity tag (e.g., biotin) or a reporter group at one position while installing a targeting moiety at the other, as enabled by the sequential functionalization strategy , is essential for creating effective chemical tools.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor lead generation
1,4-Dichloro scaffold for VEGFR-2 chemotype
Derivative enzymatic inhibition endpoints
Diverse phthalazine library synthesis
Sequential SNAr/Suzuki reactivity
Library diversity and regiochemical control
Scalable process chemistry
Efficient synthesis from phthaloyl hydrazine
Yield and scale-up parameter optimization
Chemical biology kinase probes
Regioselective derivatization for bifunctional tools
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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